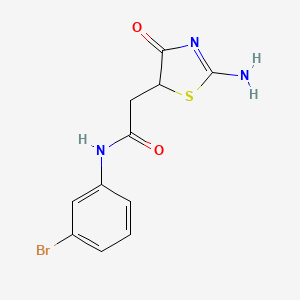![molecular formula C13H12F3N3O2S B4017591 4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4017591.png)
4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
Descripción general
Descripción
4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as TFB, is a novel chemical compound that has been synthesized for scientific research purposes. TFB belongs to the class of thiadiazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing potential for photodynamic therapy applications in cancer treatment. These derivatives exhibited high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Organic Light-Emitting Diodes (OLEDs)
- Iridium(III) Complexes with Thiadiazole Derivatives : Research involving iridium(III) complexes using 1,3,4-thiadiazole derivatives as ancillary ligands found that these complexes exhibit strong emissions useful in OLEDs. The study highlights the potential of these complexes as efficient emitters in OLED applications, with excellent performance characteristics such as high current efficiency and external quantum efficiency (Jing, Zhao, & Zheng, 2017).
Anticancer Agents
- Novel Thiazole and Thiadiazole Derivatives : A study synthesized a series of novel thiazole and 1,3,4-thiadiazole derivatives, evaluating their anticancer activity. Certain compounds showed significant activity against Hepatocellular carcinoma cell lines, indicating their potential as potent anticancer agents (Gomha et al., 2017).
Antimicrobial Agents
- New Derivatives of Thiadiazole : Research focusing on the synthesis of new 1,3,4-thiadiazole derivatives revealed their potential as antibacterial and antifungal agents. These derivatives have shown effectiveness in treating various pathological conditions including inflammation, pain, and hypertension (Ameen & Qasir, 2017).
Photoluminescent Materials
- Azathia Crown Macrocycles : A study involving the synthesis of new azathia crown macrocycles containing 1,3,4-thiadiazole rings showcased their potential as photoluminescent materials. These macrocycles were synthesized efficiently and yielded promising results, suggesting applications in photoluminescent technologies (Foroughifar et al., 2009).
Antioxidant and Anti-inflammatory Activities
- Oxadiazol/Thiadiazol Derivatives : Another study synthesized oxadiazol/thiadiazol-amine derivatives, testing them for antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant activity, outperforming standard Ascorbic acid, and also showed promising anti-inflammatory activity (Sravya et al., 2019).
Propiedades
IUPAC Name |
4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)11-18-19-12(22-11)17-10(20)7-4-8-21-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRISNKRSUOODCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromophenyl)-3-[methyl(1-methyl-4-piperidinyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017510.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine](/img/structure/B4017516.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4017526.png)
![7-ethyl-4,7-dimethyl-1-[(2-phenylethyl)thio]-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4017532.png)
![2-mesityl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4017553.png)
![3-[(2-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4017555.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]cyclohexanecarboxamide](/img/structure/B4017564.png)

![3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4017576.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017595.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-ethoxybenzyl)-1-piperazinyl]-2-propanol](/img/structure/B4017612.png)
![6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B4017620.png)
![ethyl 5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}-2-chlorobenzoate](/img/structure/B4017622.png)